2-Chloro-6-(pyrrolidin-3-yloxy)pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H11ClN2O |
|---|---|
Molecular Weight |
198.65 g/mol |
IUPAC Name |
2-chloro-6-pyrrolidin-3-yloxypyridine |
InChI |
InChI=1S/C9H11ClN2O/c10-8-2-1-3-9(12-8)13-7-4-5-11-6-7/h1-3,7,11H,4-6H2 |
InChI Key |
PMWPYCPHPBHJAL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1OC2=NC(=CC=C2)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2 Chloro 6 Pyrrolidin 3 Yloxy Pyridine
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps to identify strategic bond disconnections and plan a feasible synthetic route. advancechemjournal.com For 2-chloro-6-(pyrrolidin-3-yloxy)pyridine, the analysis focuses on two primary fragments.
The most logical retrosynthetic disconnection is the carbon-oxygen bond of the ether linkage. This approach simplifies the target molecule into two key precursors: a pyridine-based electrophile and a pyrrolidine-based nucleophile. This strategy is characteristic of the Williamson ether synthesis, a classic and widely used method for forming ethers. masterorganicchemistry.comwikipedia.org In this reaction, an alkoxide ion reacts with a primary alkyl halide in an SN2 reaction. wikipedia.orgbyjus.com
The forward reaction, therefore, involves the nucleophilic substitution of a halogen on the pyridine (B92270) ring by the hydroxyl group of 3-hydroxypyrrolidine. The alkoxide of 3-hydroxypyrrolidine, formed by deprotonation with a suitable base, attacks the electron-deficient carbon atom on the pyridine ring, displacing a halide to form the desired ether. edubirdie.comyoutube.com
The second key precursor identified is the 2-chloro-6-substituted pyridine core. A common and readily available starting material for this component is 2,6-dichloropyridine (B45657). researchgate.net The two chlorine atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution. The chlorine at the 2-position (alpha to the nitrogen) is particularly activated towards substitution. By carefully controlling reaction conditions, one chlorine atom can be selectively replaced by the pyrrolidin-3-yloxy group while the other remains, yielding the target compound.
Precursor Synthesis and Optimization
The successful synthesis of the final product hinges on the efficient preparation of its precursors. This involves established and optimized methods for creating both the substituted pyridine and the functionalized pyrrolidine (B122466) components.
2,6-Dichloropyridine is a foundational starting material. wikipedia.org It can be synthesized through various methods, including the direct chlorination of pyridine at high temperatures or via photoinitiation. wikipedia.orggoogle.com Further functionalization of the 2,6-dichloropyridine ring can be achieved if additional substituents are required. For instance, nitration of 2,6-dichloropyridine can introduce a nitro group, which can then be reduced to an amino group, providing a handle for further diversification. researchgate.net The synthesis of various substituted pyridines often starts from commercially available materials like 2,6-dichloropyridine, which can be modified through reactions such as nitration, amination, and halogenation. researchgate.netnih.govpsu.edu
| Starting Material | Reaction | Product |
| Pyridine | High-Temperature Chlorination | 2-Chloropyridine (B119429) & 2,6-Dichloropyridine wikipedia.orggoogle.com |
| 2,6-Dichloropyridine | Oxidation, then Nitration | 2,6-dichloro-4-nitropyridine-1-oxide researchgate.net |
| 2-Amino-6-chloropyridine | Diazotization with CuCl₂ | 2,6-Dichloropyridine-3,5-dicarbonitrile nih.gov |
3-Hydroxypyrrolidine and its derivatives are crucial intermediates in the synthesis of many pharmaceutical compounds. chemrxiv.orgwipo.intgoogle.com There are numerous synthetic routes to access these compounds, often starting from chiral precursors to ensure the correct stereochemistry in the final product. google.com Methods include modifications of naturally available chiral molecules like malic acid or glutamic acid. google.com Industrial-scale production often employs processes that are efficient and use readily available starting materials, such as the cyclization of 4-halo-3-hydroxybutyric acid derivatives. wipo.int
| Starting Material | Key Transformation | Product | Reference |
| 4-Amino-(S)-2-hydroxybutyric acid | Multi-step sequence including reduction and cyclization | (S)-3-Hydroxypyrrolidine | google.com |
| Chiral Epichlorohydrin | Ring-opening followed by hydrogenation and cyclization | Chiral 3-Hydroxypyrrolidine | google.com |
| 1,2,4-Butanetriol | Borrowing Hydrogen Methodology with an amine | 3-Hydroxypyrrolidine | researchgate.net |
The biological activity of the final molecule can be highly dependent on its stereochemistry. Therefore, obtaining enantiomerically pure 3-hydroxypyrrolidine is often critical. chemicalbook.com Stereoselective synthesis ensures that only the desired enantiomer (either (R) or (S)) is produced.
Several strategies have been developed for this purpose:
Chiral Pool Synthesis : This approach utilizes naturally occurring chiral molecules as starting materials. For example, (S)-3-hydroxypyrrolidine can be prepared from (S)-malic acid. google.com
Asymmetric Synthesis : This involves using chiral catalysts or reagents to induce stereoselectivity in a reaction. Biocatalytic methods, using enzymes or whole microorganisms, have been successfully employed for the regio- and stereoselective hydroxylation of N-protected pyrrolidines to yield enantiomerically enriched 3-hydroxypyrrolidines. researchgate.net For instance, the bacterium Sphingomonas sp. HXN-200 can hydroxylate various N-substituted pyrrolidines with high selectivity. researchgate.net
Chiral Resolution : This method involves separating a racemic mixture of enantiomers. While effective, it is often less efficient than stereoselective synthesis as it discards half of the material.
The choice of method depends on factors such as cost, scalability, and the required enantiomeric purity of the final product. acs.orgmdpi.com
Formation of the Aryl Ether Linkage
The crucial step in the synthesis is the creation of the ether linkage between the pyridine ring at the C6 position and the oxygen atom of 3-hydroxypyrrolidine. Nucleophilic aromatic substitution (SNAr) is a primary strategy for this transformation.
The SNAr reaction is a cornerstone for synthesizing substituted pyridines. flash-chromatography.com In the context of this compound, this involves the reaction of a di-substituted pyridine, such as 2,6-dichloropyridine, with 3-hydroxypyrrolidine. The electron-withdrawing nature of the pyridine ring nitrogen activates the positions ortho (C2, C6) and para (C4) to it for nucleophilic attack. stackexchange.com The displacement of a halide at the C6 position by the pyrrolidin-3-olate anion forms the desired ether linkage.
The efficiency of the SNAr reaction is highly dependent on the reaction conditions. Key parameters that require optimization include the choice of solvent, base, and temperature. The base is essential for deprotonating the hydroxyl group of 3-hydroxypyrrolidine, thereby generating the nucleophilic alkoxide.
Analogous reactions on similar heterocyclic systems provide a framework for optimizing this specific synthesis. For instance, the reaction of 2-chloro-6-fluoropyridine (B1582542) with a pyrrolidine derivative has been successfully carried out using N,N-Diisopropylethylamine (DIPEA) as the base and dimethyl sulfoxide (B87167) (DMSO) as the solvent, with the reaction proceeding at an elevated temperature of 110 °C.
Table 1: Representative Conditions for SNAr on a Dihalo-Pyridine Analog
| Parameter | Condition | Rationale |
|---|---|---|
| Substrate | 2-chloro-6-fluoropyridine | A model di-substituted pyridine activated for SNAr. |
| Nucleophile | 3,3-difluoropyrrolidine | An analog of the required 3-hydroxypyrrolidine. |
| Base | N,N-Diisopropylethylamine (DIPEA) | A non-nucleophilic organic base to generate the nucleophile in situ. |
| Solvent | Dimethyl sulfoxide (DMSO) | A polar aprotic solvent that effectively solvates cations and accelerates SNAr reactions. |
| Temperature | 110 °C | Provides the necessary thermal energy to overcome the activation barrier. |
This data is based on an analogous synthesis and serves as a model for the synthesis of the title compound.
Commonly employed bases include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), and cesium carbonate (Cs₂CO₃), which are strong enough to deprotonate the alcohol. Polar aprotic solvents such as DMSO, N,N-dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF) are preferred as they facilitate the substitution reaction.
In a pyridine ring, the nitrogen atom acts as an electron-withdrawing group, activating the C2 (ortho) and C4 (para) positions for nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate. stackexchange.com When starting with a symmetric substrate like 2,6-dichloropyridine, the initial substitution can occur at either the C2 or C6 position, leading to the same monosubstituted product, this compound.
The primary challenge in regioselectivity arises if a second, different substitution is intended. However, for the synthesis of the title compound from 2,6-dichloropyridine, the two positions are equivalent. If an unsymmetrically substituted dichloropyridine were used, the regioselectivity would be influenced by the electronic effects of the other substituents on the ring. wuxiapptec.comwuxiapptec.com For instance, electron-donating groups can alter the LUMO lobes of the pyridine ring, potentially shifting the preferred site of attack from C4 to C2 in related pyrimidine (B1678525) systems. wuxiapptec.com In the case of 2,6-dichloropyridine, both reactive sites are ortho to the ring nitrogen, and are thus electronically favored for substitution over other positions. stackexchange.comnih.gov
While SNAr is a common approach, other methods for forming aryl ether bonds exist and can be considered, particularly if the SNAr reaction proves to be low-yielding or incompatible with other functional groups.
Ullmann Condensation: This classic method involves the copper-catalyzed reaction of an aryl halide with an alcohol. wikipedia.org Traditional Ullmann reactions often require harsh conditions, such as high temperatures (frequently over 210 °C) and polar solvents like DMF or nitrobenzene. wikipedia.orgmdpi.com Modern variations utilize copper nanoparticles or soluble copper catalysts with various ligands, which can enable the reaction to proceed under milder conditions. mdpi.comacs.org This could be an alternative for coupling 2,6-dichloropyridine with 3-hydroxypyrrolidine.
Buchwald-Hartwig Etherification: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-O bonds and serves as a milder alternative to the Ullmann condensation. wikipedia.orgorganic-chemistry.org The reaction couples aryl halides or triflates with alcohols in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. youtube.com This methodology is known for its broad substrate scope and functional group tolerance and could be applied to the synthesis of this compound, though it is more commonly employed when SNAr reactions fail due to a deactivated aryl halide. acsgcipr.org A bismuth-mediated umpolung strategy for O-arylation of pyridones has also been reported as complementary to SNAr or cross-coupling methods. worktribe.comnih.gov
Nucleophilic Aromatic Substitution (SNAr) Strategies on the Pyridine Ring
Purification and Isolation Techniques for the Target Compound
After the synthesis, the crude product must be purified to remove unreacted starting materials, by-products, and residual reagents. A combination of work-up procedures and chromatographic techniques is typically employed.
Chromatography is the principal technique for purifying substituted pyridine derivatives.
Column Chromatography: Flash column chromatography using silica (B1680970) gel is a standard and effective method for the purification of multi-substituted pyridines. nih.govmdpi.com The choice of eluent, typically a mixture of non-polar and polar solvents like hexanes and ethyl acetate, is optimized to achieve separation of the target compound from impurities. nih.gov
High-Performance Liquid Chromatography (HPLC): For achieving higher purity, Reverse-Phase HPLC (RP-HPLC) is often utilized. researchgate.net Modern mixed-mode chromatography columns can also be employed to separate closely related pyridine compounds by exploiting differences in both hydrophobic and ionic properties. helixchrom.com Methods have been developed for the analysis and separation of various pyridine derivatives, often using mobile phases compatible with mass spectrometry for detection. helixchrom.comhelixchrom.com The choice of column (e.g., C18, mixed-mode) and mobile phase (e.g., acetonitrile/water with additives like trifluoroacetic acid or phosphoric acid) is critical for successful separation. researchgate.nethelixchrom.com Gas chromatography has also been used for the separation of complex mixtures of substituted pyridines. nih.gov
Table 2: Common Chromatographic Techniques for Pyridine Derivative Purification
| Technique | Stationary Phase | Typical Mobile Phase | Application |
|---|---|---|---|
| Flash Column Chromatography | Silica Gel | Ethyl Acetate / Hexanes Gradient | Primary purification of crude reaction mixtures. nih.govmdpi.com |
| Reverse-Phase HPLC (RP-HPLC) | C18 | Acetonitrile / Water with Acid (e.g., TFA) | High-purity analysis and preparative separation. researchgate.net |
| Mixed-Mode HPLC | Amaze SC, Amaze HD | Acetonitrile / Acidic Buffer | Separation of closely related or hydrophilic pyridines. helixchrom.comhelixchrom.com |
Crystallization and Recrystallization Protocols
Crystallization is a crucial method for the purification of solid organic compounds like this compound. The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution, followed by controlled cooling to allow the formation of pure crystals. Impurities are ideally left behind in the mother liquor.
The selection of an appropriate solvent system is paramount for successful recrystallization. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but show high solubility at elevated temperatures. For pyridine derivatives, a range of solvents can be considered. A common strategy involves using a binary solvent system, which consists of a "solvent" in which the compound is soluble and an "anti-solvent" in which it is insoluble.
General Recrystallization Procedure:
Dissolution: The crude this compound is dissolved in a minimal amount of a suitable hot solvent to form a saturated solution.
Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered to remove them.
Cooling and Crystallization: The solution is allowed to cool slowly and undisturbed. Slow cooling promotes the formation of larger, purer crystals. The process can be initiated by scratching the inside of the flask or by adding a seed crystal.
Isolation: The formed crystals are separated from the cold supernatant (mother liquor) by vacuum filtration.
Washing: The crystals are washed with a small amount of cold solvent to remove any adhering mother liquor.
Drying: The purified crystals are dried to remove residual solvent.
For related compounds such as 2-chloro-6-alkoxy-3-nitropyridines, purification is often achieved through multiple recrystallizations from solvent mixtures. In some cases, the final product is precipitated from a solution by adding another solvent, such as hexane (B92381) or heptane. This technique, known as anti-solvent crystallization, can be effective for isolating the target compound. Another advanced technique applicable to pyridine derivatives is melt crystallization, which has been used to purify compounds like 2-chloro-5-(trifluoromethyl) pyridine and avoids the use of solvents entirely.
The table below outlines potential solvent systems for the crystallization of this compound, based on general practices for pyridine derivatives.
| Solvent System Component A (Good Solvent) | Solvent System Component B (Anti-Solvent) | Technique |
| Toluene | Heptane / Hexane | Anti-solvent Precipitation |
| Ethanol | Water | Cooling Crystallization |
| Ethyl Acetate | Hexane | Cooling / Anti-solvent |
| Dichloromethane | Pentane | Vapor Diffusion / Layering |
| Acetone | Water | Cooling Crystallization |
Green Chemistry Considerations in Synthesissemanticscholar.orgacs.orgresearchgate.netresearchgate.net
Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds like this compound to reduce the environmental footprint of chemical manufacturing. researchgate.net Key areas of focus include the use of sustainable solvents, energy-efficient methodologies like microwave-assisted synthesis, and the development of effective catalytic systems. semanticscholar.orgresearchgate.net
Utilization of Sustainable Solvents (e.g., Water, Ionic Liquids)researchgate.netresearchgate.net
The synthesis of this compound typically involves a nucleophilic aromatic substitution (SNAr) reaction. The choice of solvent for such reactions is critical and traditionally involves volatile organic compounds (VOCs). Green chemistry promotes the use of more environmentally benign alternatives. researchgate.netresearchgate.net
Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. While the reactants for the synthesis of the target compound may have limited water solubility, phase-transfer catalysts or co-solvents can be employed to facilitate the reaction in aqueous media.
Ionic liquids (ILs) are salts with melting points below 100 °C, characterized by negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of compounds. researchgate.net Pyridinium-based ionic liquids, for instance, have been shown to be effective media for various organic reactions. tubitak.gov.tr For the SNAr reaction to form this compound, an ionic liquid could serve as both the solvent and a catalyst, potentially enhancing the reaction rate and simplifying product isolation. nih.gov Computational studies on SNAr reactions in ionic liquids like [BMIM][BF4] have shown they can enhance the nucleophilicity of amines and stabilize charged intermediates, thereby reducing activation energy barriers. nih.gov
| Sustainable Solvent | Rationale for Use in Synthesis | Potential Advantages |
| Water | Ultimate green solvent; non-toxic, abundant. | Reduced environmental impact, improved safety. |
| Ethanol | Bio-based, lower toxicity than many organic solvents. | Renewable resource, biodegradable. |
| Ionic Liquids (e.g., [BMIM][BF4]) | Low volatility, high thermal stability, tunable properties. | Recyclable, can enhance reaction rates, acts as catalyst. nih.gov |
| Supercritical CO2 | Non-toxic, non-flammable, readily available. | Ease of removal post-reaction, tunable solvent power. |
Microwave-Assisted and Solvent-Free Methodologiesacs.orgresearchgate.netbiosynce.com
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. nih.gov By directly coupling with the molecules in the reaction mixture, microwave irradiation can lead to rapid heating, dramatically reducing reaction times from hours to minutes. nih.gov This can also lead to higher yields and cleaner reaction profiles with fewer byproducts. nih.govnih.gov The synthesis of various pyridine and other heterocyclic derivatives has been successfully achieved using microwave heating, often in conjunction with green solvents or under solvent-free conditions. researchgate.netnih.govresearchgate.net
Solvent-free synthesis represents another key green chemistry strategy, where reactions are conducted with neat reactants, often by grinding them together or by heating the mixture. acs.org This approach completely eliminates solvent waste, a major contributor to pollution in the chemical industry. For the synthesis of pyridine derivatives, solvent-free reactions have been effectively catalyzed by solid acids like heteropolyacids, demonstrating high efficiency and product yields. conicet.gov.ar A solvent-free approach to synthesizing this compound could involve heating the mixture of 2,6-dichloropyridine and 3-hydroxypyrrolidine with a solid base, potentially accelerated by microwave irradiation. acs.orgrsc.org
| Green Methodology | Principle | Application to Synthesis |
| Microwave-Assisted Synthesis | Rapid, uniform heating via dielectric interactions. | Reduces reaction times, increases yields, minimizes side reactions. researchgate.netnih.gov |
| Solvent-Free Reaction | Reactants are mixed without a solvent medium. | Eliminates solvent waste, simplifies workup, improves atom economy. acs.org |
| Mechanochemistry (Grinding) | Mechanical energy induces chemical reactions. | Solvent-free, can enable reactions between solids at room temperature. |
Development of Catalytic Approachessemanticscholar.orgresearchgate.netresearchgate.net
Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions, while using only substoichiometric amounts of the catalyst. researchgate.netresearchgate.net For the synthesis of 2-alkoxypyridines, various catalytic systems can be envisioned to replace traditional stoichiometric bases or to enable more efficient bond formation.
Phase-transfer catalysts (PTCs), such as quaternary ammonium (B1175870) salts, can be employed to facilitate the reaction between an aqueous or solid phase base and the organic-soluble reactants. This allows the use of inorganic bases like NaOH or K2CO3 in a biphasic system, reducing the need for strong, soluble organic bases.
Transition metal catalysis, particularly with palladium, nickel, or copper, is widely used for C-O bond formation. While more commonly applied in cross-coupling reactions with aryl halides and alcohols, developments in this area could lead to milder conditions for the synthesis of this compound. For instance, palladium-catalyzed C-H activation of pyridine N-oxides has been used to introduce various functional groups, which could then be converted to the desired product. semanticscholar.org Iron catalysts, being more abundant and less toxic, are also gaining attention for the green synthesis of pyridines. rsc.org The development of reusable, heterogeneous catalysts is a key goal, as it simplifies catalyst recovery and product purification, further enhancing the green credentials of the process. bhu.ac.in
| Catalyst Type | Mechanism of Action | Potential Benefits |
| Phase-Transfer Catalysts (PTC) | Transfers reactant (e.g., hydroxide (B78521) ion) from aqueous/solid to organic phase. | Allows use of inexpensive, safer inorganic bases; mild conditions. |
| Heterogeneous Acid/Base Catalysts | Provides acidic or basic sites on a solid support (e.g., fly ash, zeolites). bhu.ac.in | Ease of separation and recycling, reduced waste. |
| Transition Metal Catalysts (Pd, Ni, Cu, Fe) | Facilitates bond formation via oxidative addition/reductive elimination cycles. rsc.orgresearchgate.net | High efficiency, selectivity, and functional group tolerance. |
| Organocatalysts | Small organic molecules that accelerate reactions. | Metal-free, often less sensitive to air and moisture. |
Advanced Structural Elucidation of 2 Chloro 6 Pyrrolidin 3 Yloxy Pyridine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the 2-Chloro-6-(pyrrolidin-3-yloxy)pyridine molecule. Analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra allows for a complete assignment of all proton and carbon signals.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyridine (B92270) and pyrrolidine (B122466) rings. The pyridine ring protons form an ABX spin system, characterized by a triplet and two doublets in the aromatic region. The protons of the pyrrolidine ring display more complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons.
The predicted chemical shifts (δ) and coupling constants (J) are crucial for assigning each proton. The protons on the pyridine ring are expected to appear in the downfield region (typically δ 6.0-8.0 ppm) due to the deshielding effect of the aromatic system and the electronegative chlorine and oxygen atoms. The pyrrolidine ring protons are expected in the upfield region (typically δ 2.0-4.0 ppm), with the proton attached to the oxygen-bearing carbon (H3') appearing further downfield.
Interactive Data Table: Predicted ¹H NMR Data
| Proton Label | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-3 | ~6.85 | d | ~8.0 |
| H-4 | ~7.60 | t | ~8.0 |
| H-5 | ~6.70 | d | ~8.0 |
| H-3' | ~5.20 | m | - |
| H-2'a / H-2'b | ~3.40 - 3.60 | m | - |
| H-4'a / H-4'b | ~2.10 - 2.30 | m | - |
| H-5'a / H-5'b | ~3.20 - 3.40 | m | - |
| NH | ~2.50 | br s | - |
Note: The predicted data is generated based on computational models and may vary from experimental values.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, nine distinct carbon signals are anticipated. The pyridine ring carbons are expected at lower field (δ 110-165 ppm), influenced by the nitrogen, chlorine, and oxygen substituents. The pyrrolidine ring carbons are expected at higher field (δ 30-75 ppm).
Distortionless Enhancement by Polarization Transfer (DEPT) experiments are instrumental in differentiating between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. A DEPT-135 experiment, for instance, would show positive signals for CH and CH₃ groups and negative signals for CH₂ groups, while quaternary carbons would be absent. This technique is essential for the unambiguous assignment of the pyrrolidine and pyridine carbon signals.
Interactive Data Table: Predicted ¹³C NMR Data
| Carbon Label | Predicted Chemical Shift (ppm) | DEPT-135 |
| C-2 | ~163.5 | Quaternary |
| C-3 | ~108.0 | CH |
| C-4 | ~141.0 | CH |
| C-5 | ~102.0 | CH |
| C-6 | ~160.0 | Quaternary |
| C-3' | ~74.0 | CH |
| C-2' | ~52.0 | CH₂ |
| C-4' | ~32.0 | CH₂ |
| C-5' | ~45.0 | CH₂ |
Note: The predicted data is generated based on computational models and may vary from experimental values.
Two-dimensional NMR experiments are critical for establishing the complete structural connectivity and spatial relationships within the molecule.
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the pyridine ring (H-3 with H-4, and H-4 with H-5) and within the pyrrolidine ring, helping to trace the spin systems.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons. For example, the signal for C-4 of the pyridine ring can be definitively assigned by its correlation to the H-4 proton.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying connectivity across quaternary carbons and heteroatoms. For instance, a correlation between the H-3' proton of the pyrrolidine ring and the C-6 of the pyridine ring would confirm the ether linkage.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, providing insights into the three-dimensional structure and stereochemistry. For example, NOESY could reveal through-space interactions between protons on the pyridine ring and those on the pyrrolidine ring, helping to define the preferred conformation of the molecule.
The pyrrolidin-3-yloxy moiety contains a chiral center at the C-3' position, meaning this compound can exist as a pair of enantiomers. While standard NMR spectroscopy cannot distinguish between enantiomers, the use of chiral NMR shift reagents can facilitate this differentiation.
Chiral lanthanide shift reagents, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), can form diastereomeric complexes with the enantiomers of the target compound. This interaction induces significant changes in the chemical shifts of the nearby protons. Because the complexes formed with the (R) and (S) enantiomers are diastereomers, they will have different NMR spectra. This results in the separation of signals for each enantiomer in the ¹H NMR spectrum, allowing for the determination of enantiomeric excess or the assignment of absolute configuration if a pure enantiomer of the shift reagent is used. For this compound, the protons on the pyrrolidine ring, particularly H-3', would be most affected by the chiral shift reagent.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a crucial technique for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement.
HRMS measures the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or more decimal places). This allows for the calculation of the exact molecular formula. For this compound, the molecular formula is C₉H₁₁ClN₂O. The calculated exact mass for the monoisotopic molecular ion [M+H]⁺ would be compared to the experimentally measured value to confirm the elemental composition.
Furthermore, the presence of a chlorine atom in the molecule gives rise to a characteristic isotopic pattern in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl (approximately 75.8% natural abundance) and ³⁷Cl (approximately 24.2% natural abundance). This results in two peaks in the mass spectrum for the molecular ion, separated by two mass units (M and M+2), with a relative intensity ratio of approximately 3:1. nmrdb.orgnmrdb.orgprinceton.edu This distinctive pattern serves as a clear indicator of the presence of a single chlorine atom in the molecule.
Interactive Data Table: HRMS Data
| Property | Value |
| Molecular Formula | C₉H₁₁ClN₂O |
| Exact Mass (Monoisotopic) | 198.05599 g/mol |
| Calculated m/z for [M+H]⁺ | 199.06327 |
| Expected Isotopic Pattern | M and M+2 peaks in an approximate 3:1 ratio |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of organic molecules by analyzing the fragmentation patterns of a selected precursor ion. In a hypothetical MS/MS analysis of this compound, the protonated molecule [M+H]⁺ would be selected and subjected to collision-induced dissociation (CID). The resulting fragment ions would provide valuable information about the connectivity of the molecule.
Based on the known fragmentation behavior of related pyridine and pyrrolidine derivatives, a plausible fragmentation pathway can be proposed. The initial fragmentation would likely involve the weakest bonds and the formation of stable neutral losses or fragment ions. Key fragmentation pathways could include:
Cleavage of the C-O ether bond: This could occur on either side of the oxygen atom, leading to the formation of a 2-chloropyridin-6-ol ion or a pyrrolidin-3-yl cation.
Fragmentation of the pyrrolidine ring: The pyrrolidine ring could undergo characteristic ring-opening reactions, followed by the loss of small neutral molecules like ethene.
Loss of HCl: Elimination of hydrogen chloride from the precursor ion is a common fragmentation pathway for chlorinated aromatic compounds.
A detailed analysis of the m/z values of the resulting fragment ions would allow for the reconstruction of the molecule's structure, confirming the presence and connectivity of the 2-chloropyridine (B119429) and pyrrolidin-3-yloxy moieties.
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. While an experimental spectrum for this compound is not publicly available, the characteristic vibrational frequencies can be predicted based on the analysis of similar compounds. nih.gov
The IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its constituent functional groups:
C-O Stretching: The ether linkage between the pyridine and pyrrolidine rings would give rise to a strong C-O stretching vibration, typically in the range of 1260-1000 cm⁻¹.
C-Cl Stretching: The C-Cl bond on the pyridine ring would produce a characteristic absorption in the fingerprint region, generally between 800 and 600 cm⁻¹.
N-H Stretching: The secondary amine within the pyrrolidine ring would show a moderate N-H stretching band in the region of 3500-3300 cm⁻¹.
Pyridine Ring Vibrations: The pyridine ring itself has several characteristic vibrational modes, including C=C and C=N stretching vibrations, which typically appear in the 1600-1400 cm⁻¹ region. Ring breathing and C-H bending vibrations would also be present at lower frequencies.
| Functional Group | Predicted Vibrational Frequency (cm⁻¹) |
| N-H Stretch (Pyrrolidine) | 3500-3300 |
| C-H Stretch (Aromatic) | 3100-3000 |
| C-H Stretch (Aliphatic) | 3000-2850 |
| C=C and C=N Stretch (Pyridine Ring) | 1600-1400 |
| C-O Stretch (Ether) | 1260-1000 |
| C-Cl Stretch | 800-600 |
X-ray Crystallography for Solid-State Structure and Absolute Configuration (if crystals available)
Should suitable single crystals of this compound be obtained, they would be subjected to X-ray diffraction analysis. A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is collected. The intensities and positions of the diffracted beams are then used to calculate an electron density map, from which the atomic positions can be determined.
The analysis of the crystallographic data would yield a detailed geometric description of the molecule. This includes:
Bond Lengths: The precise distances between bonded atoms, such as the C-Cl, C-O, C-N, and C-C bonds.
Bond Angles: The angles between adjacent bonds, which define the geometry around each atom.
Dihedral Angles: These angles describe the conformation of the molecule, such as the twist of the pyrrolidine ring and the orientation of the pyrrolidin-3-yloxy group relative to the pyridine ring.
This information is crucial for understanding the steric and electronic properties of the molecule.
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This includes the identification of intermolecular interactions, such as hydrogen bonds (e.g., involving the N-H group of the pyrrolidine ring) and van der Waals forces. Understanding the crystal packing is important for predicting the physical properties of the solid material, such as its melting point and solubility.
Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration (if chiral)
The molecular structure of this compound possesses a chiral center at the C3 position of the pyrrolidine ring, rendering the compound optically active and capable of existing as two distinct enantiomers, (R) and (S). Chiroptical spectroscopic techniques, namely Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are powerful analytical methods for determining the enantiomeric purity and absolute configuration of such chiral molecules.
Despite the established chirality of this compound, a comprehensive search of the scientific literature did not yield specific experimental data for its ORD or CD spectra. Therefore, the following discussion is based on the general principles of these techniques and their theoretical application to this compound.
Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.org For a chiral molecule like this compound, each enantiomer will rotate the plane of polarized light to an equal but opposite degree. An ORD spectrum, a plot of specific rotation versus wavelength, would exhibit a plain curve at wavelengths far from an electronic absorption band. However, near an absorption band of a chromophore within the molecule (such as the pyridine ring), the ORD curve shows a characteristic peak and trough, a phenomenon known as the Cotton effect. scribd.com The sign of the Cotton effect (positive or negative) is directly related to the absolute configuration of the chiral center.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.org A CD spectrum is a plot of this difference in absorption versus wavelength. Similar to ORD, CD signals are only observed in the region of electronic absorptions of the molecule's chromophores. Each enantiomer of this compound would produce a CD spectrum that is a mirror image of the other. The sign and intensity of the CD bands can be used to determine the absolute configuration by applying empirical rules or by comparison with the spectra of structurally related compounds with a known configuration.
For a synthesized sample of this compound, obtaining ORD and CD spectra would be crucial for:
Determining Enantiomeric Purity: A racemic mixture (a 50:50 mixture of both enantiomers) would be optically inactive and thus show no ORD or CD signal. The magnitude of the observed optical rotation in ORD or the intensity of the CD signal would be directly proportional to the enantiomeric excess (ee) of the sample.
Assigning Absolute Configuration: By comparing the experimentally obtained ORD and/or CD spectra with theoretically predicted spectra from quantum chemical calculations or with the spectra of analogous compounds of known absolute configuration, the (R) or (S) configuration of the predominant enantiomer could be unequivocally assigned.
While specific experimental data is not currently available in the public domain, the application of ORD and CD spectroscopy remains the definitive method for the advanced stereochemical characterization of this compound.
Reactivity and Mechanistic Investigations of 2 Chloro 6 Pyrrolidin 3 Yloxy Pyridine
Reactivity of the Pyridine (B92270) Ring
The 2-chloro-6-(pyrrolidin-3-yloxy)pyridine scaffold is primed for nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom at the C-2 position is an excellent leaving group, and the electron-deficient nature of the pyridine ring stabilizes the intermediate Meisenheimer complex formed during the reaction.
While specific data for this compound is scarce, the scope of SNAr reactions on related 2-chloropyridines is broad.
Amines: Primary and secondary amines are generally effective nucleophiles for the displacement of the C-2 chloride. The reaction typically requires elevated temperatures and is often carried out in polar aprotic solvents like DMF or NMP. The basicity and steric hindrance of the amine can influence the reaction rate and yield. For instance, less hindered primary amines are expected to react more readily than bulky secondary amines.
Alcohols: Alkoxides, generated from alcohols using a strong base like sodium hydride or potassium tert-butoxide, are potent nucleophiles that can displace the chloride at the C-2 position to form the corresponding 2-alkoxypyridine derivatives. The reactivity is dependent on the nucleophilicity of the alkoxide.
Thiols: Thiolates, which are excellent nucleophiles, are expected to react readily with this compound to furnish 2-thiopyridine derivatives. These reactions are often fast and can proceed under milder conditions compared to those with amines or alcohols.
Table 4.1: Expected Reactivity of Nucleophiles in SNAr with this compound
| Nucleophile Class | Expected Reactivity | General Conditions | Potential Products |
| Primary Amines | High | Heat, Polar Aprotic Solvent | 2-Amino-6-(pyrrolidin-3-yloxy)pyridines |
| Secondary Amines | Moderate to High | Heat, Polar Aprotic Solvent | 2-(Dialkylamino)-6-(pyrrolidin-3-yloxy)pyridines |
| Alkoxides | High | Base (e.g., NaH, KOtBu) | 2-Alkoxy-6-(pyrrolidin-3-yloxy)pyridines |
| Thiolates | Very High | Mild conditions | 2-(Alkylthio)-6-(pyrrolidin-3-yloxy)pyridines |
Limitations may arise with weakly nucleophilic amines or sterically demanding nucleophiles, which might require harsh reaction conditions, potentially leading to side reactions or decomposition.
Specific kinetic and thermodynamic parameters for SNAr reactions of this compound have not been reported. However, for SNAr reactions on chloropyridines in general, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex. The stability of this intermediate, which is influenced by the electron-withdrawing nature of the pyridine ring and any other substituents, is key to the reaction's progress. The reaction is generally considered to be thermodynamically favorable due to the formation of a strong C-N, C-O, or C-S bond at the expense of a weaker C-Cl bond.
The chlorine atom at the C-2 position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. These reactions are fundamental in medicinal chemistry for the synthesis of complex molecules.
Suzuki Coupling: This reaction would involve the coupling of this compound with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This is a powerful method for forming biaryl or heteroaryl-aryl structures. The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with a relatively unreactive chloride substrate.
Sonogashira Coupling: The Sonogashira coupling would enable the introduction of an alkyne group at the C-2 position by reacting this compound with a terminal alkyne. This reaction is typically co-catalyzed by palladium and copper salts.
Buchwald-Hartwig Amination: This is a key method for forming C-N bonds and would involve the reaction of this compound with an amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a strong base. This allows for the synthesis of a wide range of 2-aminopyridine (B139424) derivatives.
Negishi Coupling: The Negishi coupling involves the reaction with an organozinc reagent. This method is known for its high functional group tolerance and can be used to introduce various alkyl or aryl groups at the C-2 position.
The success of these cross-coupling reactions heavily relies on the careful selection of the catalyst and ligand. For a substrate like this compound, which possesses a potentially coordinating pyrrolidine (B122466) nitrogen and a pyridine nitrogen, catalyst poisoning can be a concern.
Catalysts: Palladium(0) complexes, often generated in situ from Pd(OAc)2 or Pd2(dba)3, are commonly used. Pre-formed palladium catalysts with bulky electron-rich phosphine ligands are also highly effective.
Ligands: Electron-rich and sterically hindered phosphine ligands, such as those from the Buchwald or Hartwig groups (e.g., SPhos, XPhos, RuPhos), are often necessary to facilitate the oxidative addition of the relatively inert C-Cl bond to the palladium center and to promote the subsequent reductive elimination step. For Suzuki couplings, ligands like SPhos or XPhos in combination with a strong base like K3PO4 are often effective for chloropyridine substrates. In Buchwald-Hartwig aminations, the choice of ligand is critical and depends on the nature of the amine coupling partner.
Table 4.2: Representative Catalyst/Ligand Systems for Cross-Coupling of 2-Chloropyridines
| Coupling Reaction | Typical Palladium Source | Common Ligands | Typical Base |
| Suzuki | Pd(OAc)2, Pd2(dba)3 | SPhos, XPhos, RuPhos | K3PO4, Cs2CO3 |
| Sonogashira | PdCl2(PPh3)2 | PPh3, Xantphos | Et3N, i-Pr2NH |
| Buchwald-Hartwig | Pd(OAc)2, Pd2(dba)3 | BINAP, XPhos, RuPhos | NaOtBu, LHMDS |
| Negishi | Pd(PPh3)4, PdCl2(dppf) | PPh3, dppf | None (organozinc is the nucleophile) |
Optimization of reaction conditions, including solvent, temperature, and reaction time, would be essential to achieve selective and high-yielding transformations for this compound.
Electrophilic Aromatic Substitution (if applicable under specific conditions)
Electrophilic Aromatic Substitution (SEAr) on the pyridine ring of this compound is a complex process governed by the electronic effects of its substituents and the inherent nature of the pyridine ring. wikipedia.org The pyridine nitrogen is strongly electron-withdrawing, which deactivates the ring towards electrophilic attack, making these reactions generally more difficult than on benzene (B151609). wikipedia.org
The reactivity and regioselectivity are further influenced by the two substituents:
2-Chloro group: This group is deactivating due to its inductive electron-withdrawing effect, but it directs incoming electrophiles to the ortho and para positions.
6-(pyrrolidin-3-yloxy) group: This alkoxy-type group is activating because the oxygen's lone pairs can be donated into the ring through resonance. This effect directs electrophiles to the ortho and para positions.
In this specific molecule, the positions ortho and para to the activating pyrrolidinyloxy group are positions 5 and 3, respectively. The positions ortho and para to the deactivating chloro group are positions 3 and 5. Therefore, both groups reinforce substitution at the C3 and C5 positions.
| Reaction | Reagents | Predicted/Observed Product | Reference |
| Nitration | H₂SO₄ / HNO₃ | Predominantly 2-Chloro-3-nitro-6-(pyrrolidin-3-yloxy)pyridine | google.com |
| Halogenation | Br₂ / FeBr₃ | Substitution at C3 and/or C5 position expected | wikipedia.orgtotal-synthesis.com |
| Sulfonation | Fuming H₂SO₄ | Substitution at C3 and/or C5 position expected | wikipedia.orgtotal-synthesis.com |
Reactivity of the Pyrrolidine Moiety
The pyrrolidine portion of the molecule contains a secondary amine, which is a key site for chemical modification, and a stereocenter at the C3 position, whose stability is of stereochemical importance.
The nitrogen atom in the pyrrolidine ring is a nucleophilic secondary amine, making it susceptible to a variety of reactions. These transformations are crucial for modifying the compound's properties and for its use as a synthetic intermediate.
N-Alkylation: The secondary amine can be readily alkylated using alkyl halides or other electrophilic alkylating agents. acsgcipr.orgnih.gov This reaction typically proceeds via an SN2 mechanism. For instance, reaction with an alkyl halide (R-X) in the presence of a non-nucleophilic base to neutralize the resulting H-X would yield the corresponding N-alkylated tertiary amine. While direct examples for this specific molecule are scarce, the N-alkylation of similar pyrrolidine-containing structures is a common synthetic step. researchgate.net
N-Acylation: The pyrrolidine nitrogen can react with acylating agents like acid chlorides or anhydrides to form amides. A widely used example of N-acylation is the introduction of a tert-butyloxycarbonyl (Boc) protecting group using di-tert-butyl dicarbonate (B1257347) (Boc₂O). This reaction is fundamental in organic synthesis for temporarily masking the reactivity of the amine. nih.gov
N-Arylation: The formation of a C-N bond with an aromatic ring can be achieved through methods like Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction would involve reacting this compound with an aryl halide in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.
| Reaction Type | Reagent Example | Product Type |
| Alkylation | Methyl iodide (CH₃I) | N-Methyl tertiary amine |
| Acylation | Acetyl chloride (CH₃COCl) | N-Acetyl amide |
| Sulfonylation | Tosyl chloride (TsCl) | N-Tosyl sulfonamide |
| Boc Protection | Di-tert-butyl dicarbonate (Boc₂O) | N-Boc carbamate |
The compound possesses a chiral center at the C3 position of the pyrrolidine ring, where the ether linkage is attached. The stability of this stereocenter is crucial, as its inversion (epimerization) would lead to the formation of a different stereoisomer.
Generally, the C3 stereocenter in 3-hydroxypyrrolidine and its derivatives is configurationally stable under a wide range of conditions, including those used for N-alkylation and N-acylation. wipo.intgoogle.com The synthesis of optically pure drugs often relies on chiral 3-hydroxypyrrolidine precursors, underscoring the general robustness of this stereocenter. google.com
Epimerization at a carbon atom typically requires a pathway to temporarily remove and then reintroduce the chirality, for example, by forming a planar intermediate. For the C3 position, this is not straightforward under normal conditions.
However, specific chemical transformations could potentially lead to epimerization:
Oxidation-Reduction: A hypothetical pathway could involve the oxidation of the adjacent nitrogen atom to an iminium ion or a nitrone, followed by a non-stereoselective reduction. For example, epimerization of the C5 position of an N-hydroxypyrrolidine has been achieved through a nitrone intermediate. rsc.org A similar process at C2 could potentially affect the C3 stereocenter's environment, although direct epimerization at C3 via this route is less likely.
High-Temperature or Strongly Basic/Acidic Conditions: While the C-H bond at the C3 position is not acidic, extremely harsh basic conditions could theoretically promote epimerization via a carbanion, though this is highly unlikely. Similarly, harsh acidic conditions could potentially lead to ring-opening and closing reactions that might scramble the stereocenter, but this would require cleavage of the stable pyrrolidine ring.
Studies on substituted pyrrolidines, such as fluorinated derivatives, show that substituents significantly influence the conformational stability of the ring, but this does not typically involve breaking bonds to cause epimerization. beilstein-journals.orgnih.gov In the absence of specific reagents designed to target the C3 position, the stereocenter of this compound is expected to be stable.
Stability and Degradation Pathways
The stability of this compound is a critical aspect, determining its shelf-life and environmental fate. This includes its resistance to hydrolysis at different pH levels and its behavior upon exposure to light.
The molecule contains several key functional groups that could be susceptible to hydrolysis: the C-Cl bond on the pyridine ring and the aryl ether linkage.
Aryl Ether Linkage (Pyridine-O-Pyrrolidine): Aryl ethers are generally very stable and resistant to hydrolysis under both acidic and basic conditions. acs.org The bond cleavage typically requires harsh reagents (e.g., strong acids like HBr at high temperatures). The pyridine ring's electron-withdrawing nature can make the C6 carbon more susceptible to nucleophilic attack compared to a standard benzene ring, but cleavage of the C-O bond would still likely require forcing conditions.
C-Cl Bond: The chlorine atom at the C2 position of a pyridine ring is activated towards nucleophilic aromatic substitution (SNAr). nih.govresearchgate.net Therefore, under strongly basic conditions (high pH), hydrolysis could occur, replacing the chlorine atom with a hydroxyl group to form 2-hydroxy-6-(pyrrolidin-3-yloxy)pyridine. This reaction is generally slow in water at neutral pH but is accelerated by strong bases. Under acidic conditions, the pyridine nitrogen becomes protonated, which further activates the ring towards nucleophilic attack, potentially facilitating hydrolysis.
| Condition | Potential Reaction | Expected Rate |
| Neutral pH (e.g., pH 7) | Minimal hydrolysis | Very Slow |
| Acidic pH (e.g., pH < 4) | Potential hydrolysis of C-Cl bond | Slow to Moderate |
| Basic pH (e.g., pH > 10) | Hydrolysis of C-Cl bond to C-OH | Moderate to Fast |
Exposure to ultraviolet (UV) radiation can induce photochemical reactions, leading to the degradation of the molecule. The aromatic pyridine ring and the carbon-chlorine bond are the most likely sites for photochemical activity.
Photolytic Cleavage of the C-Cl Bond: The C-Cl bond on an aromatic ring can undergo homolytic cleavage upon absorption of UV light, generating a pyridyl radical and a chlorine radical. This is a common degradation pathway for chlorinated aromatic compounds. ugr.es The resulting pyridyl radical could then abstract a hydrogen atom from the solvent or undergo other radical reactions, leading to dechlorination and the formation of 6-(pyrrolidin-3-yloxy)pyridine.
Photo-hydroxylation: In aqueous media, the excited state of the molecule may react with water or hydroxide (B78521) ions, leading to the displacement of the chloride ion and formation of 2-hydroxy-6-(pyrrolidin-3-yloxy)pyridine. Studies on the photodegradation of 2-chloropyridine (B119429) and 3-chloropyridine (B48278) have shown that hydroxylation is a key degradation pathway. researchgate.netnih.gov
Ring Opening and Rearrangement: More extensive irradiation can lead to the cleavage of the pyridine ring itself. Photodegradation studies of 2-chloropyridine have identified various ring-opened products and rearranged structures, such as 1H-pyrrole-2-carboxaldehyde and 6-chloro-2-pyridinecarboxylic acid, which can be more toxic than the parent compound. nih.gov
The exact degradation pathway and the nature of the products would depend on the specific conditions, including the wavelength of light, the presence of oxygen, and the solvent system.
Thermal Stability Profile
The thermal stability of this compound is a critical parameter influencing its storage, handling, and application in thermally demanding synthetic processes. While specific experimental data for this exact molecule is not extensively documented in publicly available literature, a comprehensive thermal profile can be projected based on analyses of structurally related compounds, such as other substituted chloropyridines and alkoxy-pyridines.
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the principal techniques used to establish a thermal stability profile. A typical analysis would reveal key thermal events such as melting point, onset of decomposition, and the temperature at which maximum decomposition rate occurs. For analogous heterocyclic compounds, decomposition often begins at temperatures exceeding 200°C. researchgate.netresearchgate.net
A hypothetical TGA thermogram for this compound would likely show initial stability with minimal mass loss up to a certain onset temperature, followed by a significant mass loss corresponding to the molecule's fragmentation. The decomposition of related 2-alkoxypyridines has been studied, suggesting that thermal breakdown could proceed via mechanisms involving the cleavage of the ether linkage or fragmentation of the pyridine and pyrrolidine rings. A computational study on 2-ethoxypyridine (B84967) indicated a decomposition pathway leading to 2-pyridone and ethylene.
Hazardous decomposition products are a significant consideration. For chlorinated aromatic compounds, thermal breakdown in the presence of oxygen or other reactants can lead to the formation of smaller, potentially hazardous molecules. Based on the elemental composition of this compound (C, H, N, O, Cl), potential decomposition products could include hydrogen chloride (HCl), various oxides of nitrogen (NOx), carbon monoxide (CO), and carbon dioxide (CO2), alongside other organic fragments.
| Parameter | Projected Value | Technique | Comment |
|---|---|---|---|
| Melting Point (Tm) | ~130-150 °C | DSC | Estimated based on similar substituted pyridines. |
| Onset of Decomposition (Tonset) | ~220 °C | TGA | Represents the temperature at which significant mass loss begins. |
| Max Decomposition Rate (Tmax) | ~250 °C | DTG (Derivative Thermogravimetry) | Indicates the point of most rapid decomposition. |
| Residual Mass @ 500 °C | < 5% | TGA | Suggests nearly complete decomposition under inert atmosphere. |
Mechanistic Probes and Kinetic Studies
Understanding the reaction mechanisms of this compound is fundamental to optimizing its synthesis and predicting its behavior in subsequent chemical transformations. The primary reaction of interest for this molecule is the nucleophilic aromatic substitution (SNAr) at the C2 position, where the chloride ion acts as a leaving group. youtube.com
Linear Free Energy Relationships (LFERs), most notably the Hammett equation, provide profound insights into the electronic effects of substituents on reaction rates and equilibria. umn.edunih.gov For this compound, a Hammett analysis could be hypothetically conducted by studying the kinetics of its SNAr reaction with a given nucleophile while varying a substituent on the pyrrolidine ring or, more synthetically accessible, by preparing a series of analogues with substituents on the pyridine ring (e.g., at the 4-position).
The Hammett equation is given by: log(k/k₀) = ρσ
Where:
k is the rate constant for the substituted reaction.
k₀ is the rate constant for the unsubstituted reference reaction.
σ is the substituent constant, which quantifies the electronic effect (inductive and resonance) of the substituent.
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.
In a hypothetical study on the SNAr reaction of a series of 4-substituted 2-chloro-6-(pyrrolidin-3-yloxy)pyridines, a positive ρ value would be expected. researchgate.net This is because the rate-determining step in an SNAr reaction is typically the initial nucleophilic attack, which forms a negatively charged intermediate (a Meisenheimer complex). pressbooks.pub Electron-withdrawing groups (with positive σ values) would stabilize this negative charge, thus accelerating the reaction and leading to a positive slope in the Hammett plot. Conversely, electron-donating groups would destabilize the intermediate and slow the reaction. The magnitude of ρ would indicate the extent of charge development in the transition state.
| Substituent (at C4) | Hammett Constant (σp) | Hypothetical Rate Constant (k, M-1s-1) | log(k/kH) |
|---|---|---|---|
| -OCH3 | -0.27 | 0.05 | -0.60 |
| -CH3 | -0.17 | 0.10 | -0.30 |
| -H | 0.00 | 0.20 | 0.00 |
| -Cl | 0.23 | 0.85 | 0.63 |
| -CN | 0.66 | 9.50 | 1.68 |
| -NO2 | 0.78 | 25.0 | 2.10 |
Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracking the fate of specific atoms throughout a chemical transformation. libretexts.orgchemistrysteps.com For this compound, several hypothetical isotopic labeling experiments could confirm the proposed SNAr mechanism for its synthesis and subsequent reactions.
Synthesis Confirmation: The synthesis of the title compound typically involves the reaction of 2,6-dichloropyridine (B45657) with pyrrolidin-3-ol. To confirm that the oxygen atom in the final product originates from the alcohol, pyrrolidin-3-ol could be enriched with the ¹⁸O isotope. Mass spectrometry of the resulting 2-Chloro-6-(pyrrolidin-3-¹⁸O-oxy)pyridine would show a molecular ion peak two mass units higher than the unlabeled product, confirming the nucleophilic attack by the alcohol's oxygen.
Kinetic Isotope Effect (KIE): The kinetic isotope effect can reveal whether a specific bond is broken in the rate-determining step of a reaction. baranlab.orgresearchgate.net For instance, if a subsequent reaction involved the deprotonation of the pyrrolidine N-H (in a derivatized form) or a C-H bond on the pyridine ring, one could synthesize deuterated analogues. By comparing the reaction rates of the deuterated and non-deuterated compounds (kH/kD), a significant primary KIE (typically >2) would indicate that the C-H(D) or N-H(D) bond is broken in the rate-limiting step. acs.org
Benzyne Mechanism Probe: In some cases, nucleophilic aromatic substitutions can proceed through a highly reactive benzyne-like intermediate (a "pyridyne" in this case). jove.com This can be tested using ¹³C labeling. If the 2,6-dichloropyridine starting material were labeled with ¹³C at the C2 position, a direct SNAr mechanism would yield a product with the pyrrolidinyloxy group exclusively attached to the ¹³C-labeled carbon. However, if a pyridyne intermediate were formed, the incoming nucleophile could attack either of the two carbons of the formal triple bond, leading to a mixture of products where the substituent is attached to both the C2 and C3 positions.
In-situ (in the reaction mixture) monitoring techniques allow for the real-time tracking of reactant consumption, intermediate formation, and product generation, providing a detailed kinetic profile of a reaction. mpg.dersc.org
FTIR Spectroscopy: In-situ Fourier Transform Infrared (FTIR) spectroscopy is particularly useful for monitoring changes in functional groups. scilit.comresearchgate.net During the synthesis of this compound from 2,6-dichloropyridine and pyrrolidin-3-ol, one could monitor the reaction by observing the disappearance of the broad O-H stretching band of the alcohol reactant (typically around 3300-3400 cm⁻¹) and the appearance of characteristic C-O-C (ether) stretching vibrations in the product (around 1250-1050 cm⁻¹). rsc.org The rate of change in the absorbance of these peaks can be used to calculate reaction kinetics.
NMR Spectroscopy: Real-time Nuclear Magnetic Resonance (NMR) spectroscopy offers rich structural information, allowing for the simultaneous monitoring of multiple species in a reaction mixture. nih.govnih.gov For the synthesis of the title compound, ¹H NMR spectroscopy could track the reaction progress by monitoring the distinct aromatic signals of the 2,6-dichloropyridine reactant as they are replaced by the new set of signals corresponding to the asymmetrically substituted product. For example, the signal for the proton at the C6 position would disappear, and new signals for the protons on the pyrrolidine and ether linkage would emerge. This allows for the precise quantification of each species over time, enabling the determination of reaction order and rate constants. researchgate.net
Computational Chemistry and Theoretical Studies
Electronic Structure and Molecular Properties Calculations
These calculations focus on the arrangement of electrons within the molecule and how this dictates its intrinsic properties.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of a molecule. nih.gov For 2-Chloro-6-(pyrrolidin-3-yloxy)pyridine, geometry optimization is typically performed using a functional, such as B3LYP, combined with a basis set like 6-311+G(d,p). scispace.com This process systematically adjusts the bond lengths, bond angles, and dihedral angles to find the conformation with the lowest potential energy, known as the ground state. nih.gov The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure corresponds to a true energy minimum. nih.gov The resulting optimized geometry provides precise data on the molecule's structural parameters.
Table 1: Representative Parameters Calculated via DFT Geometry Optimization This table is illustrative of the types of data obtained from DFT calculations.
| Parameter | Description |
|---|---|
| Bond Lengths (Å) | The equilibrium distance between the nuclei of two bonded atoms (e.g., C-Cl, C-O, C-N). |
| Bond Angles (°) | The angle formed between three connected atoms (e.g., Cl-C-C, C-O-C, C-N-C). |
| Dihedral Angles (°) | The angle between two planes, each defined by three atoms, which describes the rotation around a chemical bond. |
| Total Energy (Hartree) | The calculated total electronic energy of the molecule in its optimized, lowest-energy state. |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. nih.gov The MEP is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. researchgate.net For this compound, the MEP map would reveal:
Negative Regions (Red): These areas have a high electron density and correspond to sites susceptible to electrophilic attack. Such regions are expected to be localized around the electronegative nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the ether linkage. nih.gov
Positive Regions (Blue): These areas are electron-deficient and represent sites prone to nucleophilic attack. These are typically found around the hydrogen atoms. researchgate.net
Neutral Regions (Green): These areas have an electrostatic potential close to zero. nih.gov
The MEP map provides a visual representation of how the molecule would interact with other charged species, which is crucial for understanding its intermolecular interactions. researchgate.net
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's electronic properties and chemical reactivity. youtube.com
HOMO: Represents the orbital with the highest energy that contains electrons. It functions as an electron donor, and its energy level (EHOMO) is related to the molecule's ionization potential. semanticscholar.org
LUMO: Is the lowest energy orbital that is unoccupied. It acts as an electron acceptor, and its energy (ELUMO) is related to the electron affinity. semanticscholar.org
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO) , is a critical descriptor of molecular stability. semanticscholar.org A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.org Conversely, a small gap indicates that the molecule is more reactive. For this compound, the HOMO is likely distributed over the electron-rich pyridine and pyrrolidine (B122466) rings, while the LUMO would be concentrated on the pyridine ring system.
Table 2: Key Parameters from Frontier Molecular Orbital Analysis This table outlines the conceptual data derived from FMO calculations.
| Parameter | Symbol | Description |
|---|---|---|
| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital; indicates electron-donating ability. |
| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital; indicates electron-accepting ability. |
| Energy Gap | ΔE | The difference between ELUMO and EHOMO; a measure of chemical reactivity and stability. |
Global and local reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's chemical behavior. These are calculated using the energies of the frontier orbitals.
Global Reactivity Descriptors:
Chemical Potential (μ): Measures the tendency of electrons to escape from a system. It is calculated as μ ≈ (EHOMO + ELUMO) / 2.
Chemical Hardness (η): Represents the resistance of a molecule to change its electron distribution. It is calculated as η ≈ (ELUMO - EHOMO) / 2. Hard molecules have a large HOMO-LUMO gap. semanticscholar.org
Global Softness (S): The reciprocal of hardness (S = 1/2η), it indicates a molecule's polarizability.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / 2η.
Local Reactivity Descriptors (Fukui Functions): Fukui functions are used to identify the reactivity of specific atomic sites within a molecule. researchgate.net They predict where a molecule will react based on changes in electron density. researchgate.net
f+(r): Predicts the most likely site for a nucleophilic attack (where an electron is accepted).
f-(r): Predicts the most likely site for an electrophilic attack (where an electron is donated).
f0(r): Predicts the site most susceptible to a radical attack.
For this compound, these calculations would pinpoint which atoms on the pyridine and pyrrolidine rings are most reactive.
Conformational Analysis and Molecular Dynamics Simulations
These studies explore the dynamic nature of the molecule and the different shapes it can adopt.
Due to the presence of several rotatable single bonds, particularly the C-O bond of the ether linkage and the flexible non-planar structure of the pyrrolidine ring, this compound can exist in various spatial arrangements or conformations. Conformational analysis involves systematically exploring the molecule's potential energy surface to identify all stable conformers. The conformer with the absolute lowest energy is termed the "global minimum." Other stable, low-energy conformers may also exist and could be relevant for biological interactions. Identifying these structures is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific three-dimensional shape to fit into a receptor's binding site.
Conformational Landscapes and Flexibility of the Pyrrolidine Ring and Ether Linkage
The conformational landscape of "this compound" is primarily dictated by the flexibility of the pyrrolidine ring and the rotational freedom around the C-O-C ether linkage. The pyrrolidine ring is not planar and typically adopts puckered conformations to relieve ring strain. The two most common puckered forms are the "envelope" (or "exo" and "endo") and "twist" conformations. In the context of substituted pyrrolidines, the substituents play a crucial role in determining the preferred pucker. For the 3-oxy-substituted pyrrolidine in the target molecule, a dynamic equilibrium between different puckered states is expected.
Computational methods, such as Density Functional Theory (DFT), can be employed to map the potential energy surface of the molecule. By systematically rotating the dihedral angles associated with the ether linkage and the pyrrolidine ring, a series of conformers can be generated. The relative energies of these conformers can then be calculated to identify the most stable, low-energy structures.
A representative, though hypothetical, conformational analysis would involve identifying key dihedral angles and calculating the energetic profile of their rotation.
Table 1: Hypothetical Relative Energies of Key Conformers of this compound
| Conformer | Pyrrolidine Pucker | Dihedral Angle (Cpyridine-O-Cpyrrolidine-Cpyrrolidine) | Relative Energy (kcal/mol) |
|---|---|---|---|
| 1 | C2-endo | ~180° (anti) | 0.00 |
| 2 | C3-exo | ~180° (anti) | 0.50 |
| 3 | C2-endo | ~60° (gauche) | 1.20 |
Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific computational studies.
Solvation Effects on Conformation and Reactivity
The surrounding solvent environment can significantly influence the conformational preferences and reactivity of "this compound". Computational solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are employed to simulate these effects. These models treat the solvent as a continuous medium with a specific dielectric constant, which interacts with the solute's charge distribution.
In polar solvents, conformers with a larger dipole moment are generally stabilized to a greater extent. This could potentially shift the equilibrium towards more extended or open conformations of the molecule. Conversely, in nonpolar solvents, intramolecular interactions might play a more dominant role, favoring more compact structures.
Solvation also plays a critical role in chemical reactivity. For instance, in nucleophilic substitution reactions at the 2-position of the pyridine ring, a polar solvent can stabilize the charged intermediates and transition states, thereby accelerating the reaction rate. Computational studies can quantify these stabilization energies, providing insights into solvent-dependent reaction kinetics. The inclusion of explicit solvent molecules in the computational model, though more computationally expensive, can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding.
Prediction of Spectroscopic Properties
Computational chemistry offers powerful tools for the prediction of various spectroscopic properties, which can aid in the characterization of "this compound".
Computed NMR Chemical Shifts and Coupling Constants
DFT calculations are widely used to predict ¹H and ¹³C NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is a common approach for this purpose. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted relative to a standard reference compound (e.g., tetramethylsilane).
For "this compound", theoretical calculations would predict distinct chemical shifts for the protons and carbons of the pyridine and pyrrolidine rings. For instance, the protons on the pyridine ring are expected in the aromatic region, with their precise shifts influenced by the electron-withdrawing chloro group and the electron-donating pyrrolidinyloxy group. Similarly, the ¹³C chemical shifts would reflect the electronic environment of each carbon atom. Comparing computed spectra with experimental data can help in the unambiguous assignment of NMR signals.
Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Chloro-6-methoxypyridine (B123196) (as an analogue)
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C2 (C-Cl) | 162.1 |
| C3 | 110.5 |
| C4 | 139.8 |
| C5 | 103.2 |
| C6 (C-O) | 164.3 |
Note: Data is for the analogous compound 2-chloro-6-methoxypyridine and serves as a reference for the expected range of chemical shifts.
Predicted Vibrational Frequencies for IR and Raman Spectra
The vibrational frequencies of "this compound" can be computed using DFT methods, typically at the B3LYP level of theory. These calculations provide the harmonic vibrational modes of the molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. The computed frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations.
The predicted vibrational spectrum would show characteristic bands for the pyridine ring stretching and bending modes, C-Cl stretching, C-O-C ether stretching, and the various C-H and N-H (if protonated) stretching and bending vibrations of the pyrrolidine ring. These theoretical predictions are invaluable for interpreting experimental vibrational spectra.
Table 3: Selected Predicted Vibrational Frequencies for 2-Chloro-6-methoxypyridine (as an analogue) rasayanjournal.co.innih.gov
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|
| Pyridine ring stretching | ~1600 - 1400 |
| C-O-C asymmetric stretch | ~1250 |
| C-Cl stretch | ~700 - 600 |
Note: Data is for the analogous compound 2-chloro-6-methoxypyridine and provides an indication of expected vibrational frequencies.
UV-Vis Absorption Spectra Calculations
Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic absorption spectra of molecules. By computing the energies of electronic transitions from the ground state to various excited states, the absorption maxima (λmax) in the UV-Vis spectrum can be predicted.
For "this compound", TD-DFT calculations would likely predict π → π* transitions associated with the pyridine ring. The positions of these absorption bands would be influenced by the chloro and pyrrolidinyloxy substituents. Solvatochromic effects, the shift in λmax with solvent polarity, can also be investigated computationally using TD-DFT in conjunction with solvation models.
Computational Elucidation of Reaction Mechanisms
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For "this compound", a key reaction of interest is the nucleophilic aromatic substitution (SNAr) at the C2 position, where the chlorine atom is displaced by a nucleophile.
In the case of SNAr reactions on 2-chloropyridines, the mechanism typically proceeds through a high-energy intermediate known as a Meisenheimer complex. nih.govresearchgate.net Computational studies can provide detailed geometric and electronic structures of this intermediate and the preceding and succeeding transition states. This allows for a deep understanding of the factors that influence the reaction rate, such as the nature of the nucleophile, the solvent, and the electronic effects of the substituents on the pyridine ring. By understanding these mechanistic details, reaction conditions can be optimized for desired outcomes.
Table 4: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Tetramethylsilane |
Transition State Characterization and Activation Energy Barriers
No studies detailing the computational modeling of transition states for reactions involving this compound were found. Consequently, data on activation energy barriers (ΔG‡), imaginary frequencies, and the geometry of transition state structures for this specific compound are not available.
Intrinsic Reaction Coordinate (IRC) Analysis
There is no published research that includes an Intrinsic Reaction Coordinate (IRC) analysis for any reaction pathway involving this compound. Such an analysis would typically confirm the connection between a calculated transition state and the corresponding reactants and products, but this information is absent from the scientific literature.
Rationalization of Regioselectivity and Stereoselectivity
A search for theoretical studies explaining the regiochemical or stereochemical outcomes of reactions with this compound yielded no results. Therefore, there is no data from computational models, such as frontier molecular orbital (FMO) analysis, electrostatic potential (ESP) mapping, or steric hindrance calculations, that could be used to rationalize its reactivity patterns.
While computational studies exist for other substituted pyridine derivatives, the strict focus on "this compound" as per the instructions means that data from those related but distinct compounds cannot be substituted. The unique electronic and steric properties of the pyrrolidin-3-yloxy substituent would significantly influence any computational results, making extrapolation from other molecules scientifically unsound.
Future computational research would be necessary to generate the data required to populate the requested sections.
Synthesis of Analogues and Derivatives
The structural framework of 2-Chloro-6-(pyrrolidin-3-yloxy)pyridine offers multiple avenues for synthetic modification, enabling the generation of diverse analogues and derivatives. These modifications can be broadly categorized into two main strategies: alterations to the pyridine (B92270) ring system and derivatization of the pyrrolidine (B122466) moiety. Such synthetic efforts are crucial for exploring structure-activity relationships (SAR) in medicinal chemistry and for developing new compounds with tailored properties.
Advanced Applications and Future Research Directions
Utility as a Versatile Synthetic Building Block and Scaffold
The inherent reactivity of its distinct functional groups makes 2-Chloro-6-(pyrrolidin-3-yloxy)pyridine an excellent starting material and scaffold in organic synthesis. The chloro-substituent on the electron-deficient pyridine (B92270) ring is particularly susceptible to modification, while the pyrrolidine (B122466) ring offers further sites for derivatization.
The 2-chloropyridine (B119429) moiety is a well-established reactive handle for carbon-carbon and carbon-heteroatom bond formation. This functionality allows the molecule to serve as a key intermediate in the synthesis of more complex, polycyclic heterocyclic systems. lifechemicals.comnih.gov The chlorine atom can be readily displaced through nucleophilic aromatic substitution (SNAr) reactions or serve as an electrophilic partner in various transition-metal-catalyzed cross-coupling reactions.
For instance, Suzuki-Miyaura coupling can be employed to introduce aryl or heteroaryl substituents at the 2-position, while Buchwald-Hartwig amination can be used to form C-N bonds, leading to aminopyridine derivatives. Furthermore, the secondary amine within the pyrrolidine ring (assuming a deprotection step if it is initially protected, such as with a Boc group) provides another point for modification, such as acylation or alkylation, to build more elaborate molecular architectures. The strategic combination of these reactions enables the construction of novel heterocyclic frameworks with potential applications in medicinal chemistry and chemical biology. researchgate.netresearchgate.net
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Reactive Site | Reagents/Catalysts | Potential Product Class |
| Suzuki-Miyaura Coupling | C2-Cl of Pyridine | Aryl/heteroaryl boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base | 2-Aryl/heteroaryl-6-(pyrrolidin-3-yloxy)pyridines |
| Buchwald-Hartwig Amination | C2-Cl of Pyridine | Primary/secondary amine, Pd or Cu catalyst, base | 2-Amino-6-(pyrrolidin-3-yloxy)pyridines |
| Sonogashira Coupling | C2-Cl of Pyridine | Terminal alkyne, Pd/Cu catalyst, base | 2-Alkynyl-6-(pyrrolidin-3-yloxy)pyridines |
| Nucleophilic Aromatic Substitution (SNAr) | C2-Cl of Pyridine | Nucleophiles (e.g., alkoxides, thiolates) | 2-Alkoxy/thioalkoxy-6-(pyrrolidin-3-yloxy)pyridines |
| N-Acylation / N-Alkylation | Pyrrolidine N-H | Acyl chloride / Alkyl halide, base | N-Acyl/N-Alkyl derivatives |
Combinatorial chemistry is a powerful technique for generating large collections of related compounds, known as libraries, for screening and discovery purposes. acs.orgescholarship.org The structure of this compound is well-suited for the synthesis of focused combinatorial libraries due to its multiple points of diversification.
The primary diversification point is the reactive C2-chloro group on the pyridine ring. A variety of building blocks, such as a diverse set of boronic acids in Suzuki couplings or amines in Buchwald-Hartwig reactions, can be introduced at this position. nih.govresearchgate.net A second diversification point is the nitrogen atom of the pyrrolidine ring, which can be reacted with a range of carboxylic acids (via amide coupling) or aldehydes (via reductive amination) to introduce further structural variety. By systematically combining different building blocks at these two positions, a large library of distinct compounds based on the central 6-(pyrrolidin-3-yloxy)pyridine scaffold can be rapidly synthesized. This approach facilitates the exploration of chemical space around a core structure, which is fundamental in fields like materials discovery. nih.gov
Investigation as a Ligand in Catalysis
The presence of multiple heteroatoms (three nitrogen atoms and one oxygen atom) with available lone pairs of electrons makes this compound a promising candidate for investigation as a ligand in transition metal catalysis.
The pyridine nitrogen is a classic coordination site for a wide range of transition metals. wikipedia.orgnih.gov Additionally, the ether oxygen and the pyrrolidine nitrogen can participate in chelation, potentially forming stable five- or six-membered rings with a metal center. This could allow the molecule to function as a bidentate (N,N or N,O) or even a tridentate ligand, depending on the conformation and the nature of the metal ion.
The coordination of this ligand to metals such as palladium, rhodium, ruthenium, copper, or iridium could lead to the formation of novel organometallic complexes with unique structural and electronic properties. mdpi.comnih.govucj.org.ua The electronic properties of the resulting metal complex would be influenced by the substituents on both the pyridine and pyrrolidine rings, offering a way to tune the catalytic activity of the metal center.
Table 2: Potential Coordination Modes and Metal Complexes
| Potential Donors | Chelation Mode | Possible Metal Ions | Potential Complex Geometry |
| Pyridine-N, Pyrrolidine-N | Bidentate (N,N) | Pd(II), Pt(II), Rh(I), Ir(I) | Square Planar, Octahedral |
| Pyridine-N, Ether-O | Bidentate (N,O) | Cu(I), Cu(II), Ru(II), Zn(II) | Tetrahedral, Square Planar, Octahedral |
| Pyridine-N (monodentate) | Monodentate | Various | Varies (Linear, Tetrahedral, etc.) |
The pyrrolidine ring in this compound contains a stereocenter at the C3 position. If the ligand is synthesized in an enantiomerically pure form (either (R) or (S)), it can be used as a chiral ligand in asymmetric catalysis. Chiral pyridine-containing ligands are of great importance for inducing enantioselectivity in a wide array of chemical transformations. nih.govresearchgate.net
When coordinated to a prochiral metal center, the chiral environment created by the ligand can direct an incoming substrate to react in a specific orientation, leading to the preferential formation of one enantiomer of the product over the other. nih.gov Potential applications include enantioselective hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The modular nature of the ligand would allow for systematic modification of the scaffold to optimize enantioselectivity for a specific reaction. researchgate.net
Potential in Materials Science and Optoelectronic Applications
While less explored, the scaffold of this compound holds potential for applications in materials science, particularly if its electronic and photophysical properties are strategically developed. Pyridine-based conjugated molecules have been utilized in a variety of optoelectronic materials. nih.gov
The key to unlocking this potential lies in extending the π-conjugation of the pyridine ring. The C2-chloro group can be replaced with π-conjugated moieties, such as aryl or ethynyl (B1212043) groups, via cross-coupling reactions like Suzuki or Sonogashira couplings. This chemical modification would transform the molecule into a larger, more conjugated system. Such extended π-systems are often fluorescent and can exhibit interesting photophysical properties.
By attaching specific functional groups, these modified molecules could be investigated as building blocks for organic light-emitting diodes (OLEDs), fluorescent probes for ion sensing, or components of novel polymers with tailored electronic properties. The inherent ability of the pyridine nitrogen to be protonated or to coordinate with metal ions offers a mechanism to tune the emission wavelength, which is a desirable feature for "smart" materials. nih.gov
Table 3: Potential Modifications for Materials Science Applications
| Modification Reaction | Appended Group | Potential Property | Application Area |
| Sonogashira Coupling | Arylethynyl groups | Extended π-conjugation, Fluorescence | Organic Light-Emitting Diodes (OLEDs) |
| Suzuki Coupling | Donor-Acceptor aryl groups | Intramolecular Charge Transfer (ICT) | Nonlinear Optics, Fluorescent Sensors |
| Heck Coupling | Vinylarenes | Polymerizable moiety | Conjugated Polymers, Conductive Materials |
Monomer for Polymer Synthesis
The bifunctional nature of this compound makes it a candidate as a monomer for the synthesis of specialized polymers. The reactive chloro group on the pyridine ring can participate in various polymerization reactions, including polycondensation and cross-coupling reactions. For instance, the chlorine atom can be displaced in nucleophilic aromatic substitution reactions, allowing for its incorporation into a polymer backbone.
Polymers incorporating pyridine units are of significant interest due to their inherent properties, such as thermal stability, charge-carrying capabilities, and the ability to coordinate with metal ions. The pyrrolidinoxy side group could further enhance the properties of the resulting polymer by improving solubility, providing sites for further functionalization, or influencing the polymer's morphology. Research on pyridine-grafted copolymers has demonstrated that the pyridine moiety can enhance the fluorescent and biological properties of the polymer. mdpi.com The synthesis of polymers containing 2,6-substituted pyridine derivatives has been explored for applications in ion sensing, indicating the versatility of this class of compounds in creating functional materials. rsc.orgresearchgate.net
Table 1: Potential Polymerization Reactions Involving this compound
| Polymerization Type | Reactive Site | Potential Co-monomer | Resulting Polymer Feature |
| Polycondensation | 2-Chloro group | Diols, Diamines | Poly(ether-pyridine)s, Poly(amine-pyridine)s |
| Suzuki Coupling | 2-Chloro group | Diboronic acids | Conjugated polymers |
| Stille Coupling | 2-Chloro group | Organostannanes | Conjugated polymers |
Components in Organic Light-Emitting Diodes (OLEDs) or Solar Cells
Pyridine-containing compounds have been extensively investigated for their applications in organic electronics, including Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells. nih.govresearchgate.net In OLEDs, pyridine derivatives can function as electron-transporting materials, host materials for phosphorescent emitters, or as the emissive species themselves. nih.govresearchgate.net The nitrogen atom in the pyridine ring can improve electron injection and transport, which is crucial for efficient device performance. nih.gov The specific substituents on the pyridine ring can be tailored to tune the electronic properties and emission color. researchgate.net While direct application of this compound in OLEDs has not been reported, its core structure is relevant to materials used in this field.
In the realm of solar cells, particularly perovskite solar cells (PSCs), pyridine-based molecules have been employed as passivating agents to reduce defects at the perovskite surface, thereby enhancing device efficiency and stability. researchgate.nettue.nlapvi.org.auresearchgate.netepa.gov The lone pair of electrons on the pyridine nitrogen can coordinate with uncoordinated lead ions in the perovskite, mitigating non-radiative recombination. tue.nlresearchgate.net The pyrrolidinoxy group in this compound could potentially influence the interaction of the molecule with the perovskite surface and affect its solubility in the processing solvents.
Development of Chemical Probes and Sensing Agents (non-diagnostic)
The structural scaffold of this compound holds promise for the development of novel chemical probes and sensing agents for non-diagnostic applications.
Pyridine derivatives are known to be part of many fluorescent molecules. By modifying the substituents on the pyridine ring, it is possible to create compounds with desirable photophysical properties, such as high quantum yields and sensitivity to their environment. While there is no specific data on the fluorescent properties of this compound, related pyridine-containing copolymers have been shown to exhibit fluorescence. mdpi.com The pyrrolidinoxy moiety could be further functionalized with a fluorophore, or the entire molecule could serve as a building block for a larger fluorescent probe.
Chemoinformatics and Quantitative Structure-Property Relationship (QSPR) Studies
Chemoinformatics and QSPR studies are powerful tools for predicting the properties and behavior of chemical compounds, which can guide synthetic efforts and the design of new molecules with desired characteristics.
The reactivity of this compound can be predicted using computational methods. The chlorine atom at the 2-position of the pyridine ring is expected to be susceptible to nucleophilic aromatic substitution. Computational models can help in predicting the reaction rates with different nucleophiles and in identifying the optimal reaction conditions.
Retrosynthetic analysis, a key tool in planning chemical syntheses, can be applied to this compound to identify potential synthetic routes from simpler, commercially available starting materials. advancechemjournal.com Common strategies for the synthesis of substituted pyridines include the Hantzsch pyridine synthesis and modifications of existing pyridine rings. advancechemjournal.combeilstein-journals.org Chemoinformatic tools can assist in exploring a wide range of possible synthetic pathways and evaluating their feasibility.
Machine Learning Approaches for Chemical Property Prediction
The paradigm of drug discovery and chemical development has been significantly reshaped by the advent of computational technologies. Traditionally, the characterization of a novel compound's physicochemical and biological properties relied exclusively on time-consuming and resource-intensive experimental assays. For a molecule like this compound, this process would involve numerous laboratory tests to determine its suitability as a drug candidate. However, modern chemoinformatics leverages machine learning (ML) to create in silico models that can predict these properties with increasing accuracy, thereby accelerating the research and development pipeline. researchgate.netarxiv.orgresearchgate.net These computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, establish a mathematical correlation between a molecule's structure and its properties, enabling rapid screening and optimization. fiveable.menih.govyoutube.com
Predicting Physicochemical Properties
The development of a QSPR model involves several key steps:
Molecular Representation : The chemical structure of a compound is converted into a machine-readable format. This is often done by calculating a set of numerical values known as molecular descriptors or by generating a "molecular fingerprint," a binary vector where each bit represents the presence or absence of a specific substructural feature. youtube.comatomwise.com
Model Generation : A dataset containing diverse molecules with experimentally determined properties is used to train an ML algorithm. The algorithm, which could be Multiple Linear Regression (MLR), a Support Vector Machine (SVM), or an Artificial Neural Network (ANN), learns the relationship between the molecular descriptors (input) and the physicochemical property (output). nih.govresearchgate.netbenthamdirect.com
Validation : The model's predictive capability is rigorously tested using statistical methods, such as cross-validation and evaluation against an external set of compounds not used during training. benthamdirect.comchemrevlett.com
For pyridine derivatives and other classes of environmental and pharmaceutical chemicals, QSPR models have demonstrated significant predictive power. nih.govnih.gov
Table 1: Performance of QSPR Models for Physicochemical Property Prediction
| Physicochemical Property | Description | Typical ML Model | Coefficient of Determination (R²) | Reference |
|---|---|---|---|---|
| Octanol-Water Partition Coefficient (logP) | Measures a compound's lipophilicity, affecting its ability to cross cell membranes. | Random Forest Regression | 0.85 - 0.95 | nih.govnih.gov |
| Aqueous Solubility (logS) | Indicates how well a compound dissolves in water, impacting its absorption and formulation. | Gradient Boosting | 0.88 - 0.92 | nih.govnih.gov |
| Boiling Point (BP) | The temperature at which a substance transitions from liquid to gas. | Multiple Linear Regression (MLR) | ~0.96 | nih.govnih.gov |
| Melting Point (MP) | The temperature at which a substance transitions from solid to liquid. | Support Vector Machine (SVM) | ~0.83 | nih.govnih.gov |
| Vapor Pressure (logVP) | A measure of a substance's volatility. | Random Forest Regression | 0.93 - 0.96 | nih.govnih.gov |
Forecasting ADMET Profiles
A primary cause of failure for drug candidates in clinical trials is an unfavorable ADMET profile, which encompasses Absorption, Distribution, Metabolism, Excretion, and Toxicity. researchgate.netnih.gov Predicting these complex biological outcomes early in the discovery phase is a critical application of machine learning. QSAR models are employed to forecast a compound's potential for properties such as human intestinal absorption, plasma protein binding, metabolic stability, and various forms of toxicity. chemrevlett.comchemrevlett.com Given the intricate and often non-linear nature of these biological interactions, more complex ML algorithms like Random Forest, Gradient Boosting Machines, and Deep Neural Networks are frequently utilized. nih.govmdpi.com
Development and Validation of QSAR Models
The construction of a robust QSAR model is a systematic process designed to ensure its predictions are both accurate and reliable. youtube.comnih.gov
Data Curation : The process begins with the collection of a high-quality dataset of molecules with consistently measured biological activity (e.g., IC50 values for enzyme inhibition) for a specific endpoint. chemrevlett.comchemrevlett.com
Descriptor Calculation and Selection : A wide array of molecular descriptors, which can range from simple constitutional indices (e.g., molecular weight) to complex quantum-chemical parameters, are calculated for each molecule. benthamdirect.com To prevent model overfitting and enhance interpretability, feature selection techniques, such as Genetic Algorithms (GA), are used to identify the most pertinent descriptors that influence the biological activity. researchgate.netbenthamdirect.com
Model Building and Validation : Using the selected descriptors, a regression or classification model is trained. The model's reliability is then assessed through rigorous validation. nih.gov
Internal Validation : Techniques like leave-one-out (LOO) cross-validation are used to test the model's stability and robustness. The performance is often measured by the cross-validated coefficient of determination (Q²). benthamdirect.comchemrevlett.com
External Validation : The model's predictive power on new, unseen data is evaluated using an independent test set. The performance is typically measured by the predictive R² (R²pred). benthamdirect.comchemrevlett.com
Research on pyridine and bipyridine derivatives has led to the development of highly predictive QSAR models for anticancer activity, demonstrating the utility of this approach. chemrevlett.comchemrevlett.com
Table 2: Key Statistical Metrics for QSAR Model Validation
| Parameter | Description | Acceptable Value Range | Reference |
|---|---|---|---|
| R² (Coefficient of Determination) | Measures the goodness-of-fit of the model to the training data. | > 0.6 | chemrevlett.comchemrevlett.com |
| Q²LOO (Cross-validated R² for Leave-One-Out) | Assesses the model's internal predictive ability and robustness. | > 0.5 | researchgate.netchemrevlett.comchemrevlett.com |
| R²pred (Predictive R² for External Test Set) | Evaluates the model's ability to predict the activity of new, unseen compounds. | > 0.5 | nih.gov |
| RMSE (Root Mean Square Error) | Indicates the average magnitude of the prediction errors. | As low as possible | researchgate.netbenthamdirect.com |
Future Research Directions
The field of computational property prediction is continually evolving. Future research is focused on integrating more sophisticated machine learning architectures. Deep learning, for instance, can automatically learn relevant features from molecular graphs, potentially outperforming models based on pre-calculated descriptors. nih.gov Another promising area is the use of transfer learning or delta-learning (Δ-learning), where a model is trained to predict a correction for a less accurate, but faster, computational method, thereby achieving high accuracy at a low computational cost. rsc.org
Furthermore, innovative strategies involve training ML models on data generated by other high-level computational methods, such as Free Energy Perturbation (FEP+), to rapidly screen immense virtual libraries of compounds for promising candidates. acs.org There is also a move towards models that can predict chemical properties directly from raw analytical data, such as mass spectra, which could bypass the need for complete structural identification in complex mixture analysis. researchgate.net These advanced computational tools are poised to further refine and accelerate the discovery and optimization of novel therapeutic agents, including derivatives of this compound.
Mentioned Compounds
Conclusion and Future Outlook
Summary of Key Research Findings and Contributions to Organic Chemistry
While dedicated research focusing exclusively on 2-Chloro-6-(pyrrolidin-3-yloxy)pyridine is limited, its contribution to organic chemistry can be understood through the extensive studies of its constituent functional groups. The compound is a bifunctional building block, offering two primary sites for chemical modification.
The 2-Chloropyridine (B119429) Moiety: The chlorine atom at the 2-position of the pyridine (B92270) ring is the principal reactive site. As an electron-deficient ring system, the pyridine nucleus is activated towards nucleophilic aromatic substitution, making the chloro group a versatile leaving group. chempanda.com This allows for the introduction of a wide array of nucleophiles, including amines, alcohols, and thiols, to build molecular complexity. evitachem.com Furthermore, the C-Cl bond is a standard handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. nih.gov
The Pyrrolidin-3-yloxy Group: This portion of the molecule imparts critical physicochemical properties to its derivatives. The pyrrolidine (B122466) ring is a common motif in medicinal chemistry, often used to enhance aqueous solubility, introduce a three-dimensional structure, and provide a hydrogen bond donor/acceptor site. Its linkage to the pyridine core via an ether bond provides a stable yet flexible connection.
The primary contribution of this compound is therefore as a readily diversifiable intermediate. It provides chemists with a scaffold where the pyrrolidine group can fine-tune biological interactions and pharmacokinetic properties, while the chloro group serves as a key attachment point for other essential fragments.
Identification of Remaining Challenges and Knowledge Gaps
Despite its potential, significant challenges and knowledge gaps remain in the study and application of this compound.
Synthetic Efficiency: A primary challenge lies in the development of a highly efficient and regioselective synthesis for the compound itself. Syntheses often start from 2,6-dichloropyridine (B45657), requiring controlled monosubstitution with 3-hydroxypyrrolidine. Achieving high selectivity and yield can be difficult, often resulting in mixtures of mono- and di-substituted products. psu.edu
The "2-Pyridyl Problem": When using 2-substituted pyridines like this one in certain catalytic cycles, particularly as organometallic nucleophiles (e.g., in boronate or stannane (B1208499) form), challenges can arise. The proximity of the nitrogen lone pair can lead to catalyst inhibition or undesired side reactions, an issue often termed the "2-pyridyl problem." nih.gov Overcoming this requires careful selection of ligands and reaction conditions.
Knowledge Gaps: The most significant knowledge gap is the lack of published data on the specific applications and biological activity of this compound and its direct derivatives. While its structure suggests use as a pharmaceutical or agrochemical intermediate, its precise targets and the final products it is used to create are not widely documented in public literature. Furthermore, a comprehensive profile of its physical and chemical properties is not readily available.
Future Research Avenues for this compound and its Derivatives
Future research is poised to address the existing challenges and expand the utility of this pyridine derivative by leveraging cutting-edge synthetic methodologies.
Future work will likely focus on novel ways to functionalize the this compound core. Research could explore direct C-H functionalization of the pyridine ring at the 3, 4, or 5 positions, a notoriously difficult transformation for electron-deficient pyridines. Additionally, the secondary amine within the pyrrolidine ring offers a site for further derivatization to introduce new pharmacophores or modulate the compound's properties.
| Reaction Type | Potential Application on the Scaffold | Relevant Research Area |
| Cross-Coupling | Displacement of the C2-chloro group with aryl, alkyl, or acetylenic groups. | Medicinal Chemistry, Materials Science |
| Nucleophilic Aromatic Substitution | Introduction of amines, alcohols, or thiols at the C2 position. | Drug Discovery |
| C-H Functionalization | Direct introduction of substituents at C3, C4, or C5 positions. | Synthetic Methodology |
| N-Derivatization | Modification of the pyrrolidine nitrogen to attach new functional groups. | Prodrug Synthesis, SAR Studies |
A major thrust of future research will be the development of more efficient and environmentally benign synthetic routes. This involves moving away from stoichiometric reagents and harsh conditions toward catalytic and sustainable processes. Key areas of focus include:
Catalytic Monosubstitution: Designing new catalyst systems that can selectively monosubstitute 2,6-dichloropyridine with high fidelity, reducing waste and improving atom economy.
Biocatalysis: Exploring enzymatic routes for the synthesis, which could offer unparalleled chemo- and stereoselectivity under mild, aqueous conditions.
Green Solvents: Replacing traditional polar aprotic solvents like DMF or DMSO with more sustainable alternatives.
The application of modern synthetic technologies holds immense promise for the synthesis and derivatization of this compound.
Photoredox Catalysis: This technology opens up new avenues for radical-based transformations. For instance, visible-light photoredox catalysis could enable the generation of a pyridyl radical from the C-Cl bond for novel coupling reactions or facilitate challenging C-H functionalization reactions on the pyridine ring under exceptionally mild conditions. nih.govibs.re.kr The pyridine N-atom could also be used to form N-oxides or pyridinium (B92312) salts, which are excellent substrates for photoredox-mediated reactions. acs.orgnih.gov
Flow Chemistry: The synthesis of pyridines and their derivatives is well-suited to continuous flow processing. beilstein-journals.orgresearchgate.netsci-hub.se A multi-step batch synthesis of a derivative of this compound could be "telescoped" into a continuous flow sequence. This approach offers significant advantages in terms of safety (handling hazardous intermediates in small, controlled volumes), reproducibility, and scalability. acs.org It also allows for the use of reaction conditions (e.g., high temperatures and pressures) that are difficult to manage in traditional batch reactors. beilstein-journals.org
Q & A
Q. What are the recommended synthetic routes for 2-Chloro-6-(pyrrolidin-3-yloxy)pyridine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution on a pre-functionalized pyridine core. For example, starting with 2-chloro-6-(trifluoromethyl)pyridine (a structurally analogous compound), the trifluoromethyl group can be replaced with pyrrolidin-3-yloxy via SNAr (nucleophilic aromatic substitution) under basic conditions . Optimizing reaction temperature (60–100°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios (1:1.2 pyridine:pyrrolidin-3-ol) can enhance yields. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity.
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?
- Methodological Answer :
- <sup>1</sup>H NMR : Expect signals for pyrrolidine protons (δ 1.8–2.2 ppm for CH2, δ 3.5–4.0 ppm for CH adjacent to oxygen) and pyridine aromatic protons (δ 7.5–8.5 ppm). Absence of impurities like unreacted starting material is critical .
- IR : A strong C-O stretch at ~1100 cm<sup>−1</sup> confirms the ether linkage.
- HRMS : Molecular ion peak at m/z 228.06 (C10H12ClN2O<sup>+</sup>) validates the molecular formula.
Q. What stability considerations are critical for handling this compound under laboratory conditions?
- Methodological Answer : The compound is sensitive to moisture and light. Store under inert gas (N2 or Ar) at −20°C in amber vials. Stability tests (TGA/DSC) on similar pyridine derivatives show decomposition temperatures >150°C, but hydrolysis of the pyrrolidin-3-yloxy group may occur in aqueous acidic/basic conditions .
Advanced Research Questions
Q. How does the substitution pattern (chloro at position 2, pyrrolidin-3-yloxy at position 6) influence regioselectivity in further functionalization?
- Methodological Answer : The electron-withdrawing chloro group at position 2 directs electrophilic substitution to position 4, while the pyrrolidin-3-yloxy group at position 6 (a meta-directing substituent) further modulates reactivity. Computational studies (DFT) on analogous systems (e.g., 2-chloro-6-(trifluoromethyl)pyridine) reveal reduced electron density at position 4, favoring Suzuki-Miyaura couplings at this site . Experimental validation via X-ray crystallography of intermediates is recommended .
Q. What strategies mitigate steric hindrance during cross-coupling reactions involving the pyrrolidin-3-yloxy substituent?
- Methodological Answer : Use bulky ligands (e.g., XPhos or SPhos) in palladium-catalyzed couplings to reduce steric clashes. For example, in Buchwald-Hartwig amination, elevated temperatures (100–120°C) and microwave-assisted synthesis improve reaction rates. Kinetic studies on similar pyrrolidine-containing pyridines show 20–30% yield improvements with ligand optimization .
Q. How can computational modeling predict the biological activity of this compound derivatives?
- Methodological Answer :
- Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock Vina. Pyridine derivatives with pyrrolidine substituents exhibit enhanced binding affinity due to hydrogen bonding with the pyrrolidine oxygen .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC50 values. For example, trifluoromethyl analogs show logP ~2.5, suggesting moderate blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
